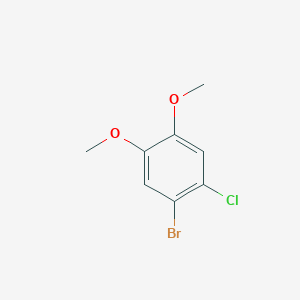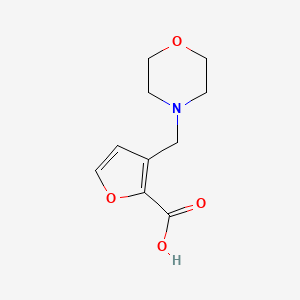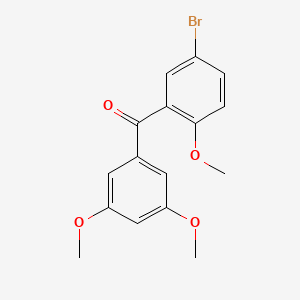
(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone
Vue d'ensemble
Description
“(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C16H15BrO4 . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular weight of “(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone” is 351.19 g/mol . The compound contains a bromine atom, which is likely attached to one of the phenyl rings, and three methoxy groups (-OCH3), which are attached to the phenyl rings .Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
Research has focused on the synthesis of diphenylmethane derivatives, including natural products, and their antioxidant properties. For instance, Balaydın et al. (2010) synthesized bromophenols through bromination of bis(3,4-dimethoxyphenyl)methanone, leading to products with significant antioxidant and radical scavenging activities compared to synthetic antioxidants like BHA and BHT (Balaydın et al., 2010). Similarly, Çetinkaya et al. (2012) synthesized derivatives with potent antioxidant power, indicating the potential of these compounds for applications requiring antioxidant properties (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibitory Properties
Another area of research involves the carbonic anhydrase inhibitory properties of novel bromophenols, including synthetic and natural products. Balaydın et al. (2012) investigated the inhibition of human cytosolic carbonic anhydrase II by new bromophenols, finding some compounds showed effective inhibitory activity, which could be valuable for developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Antimicrobial and Antifungal Activity
Compounds related to "(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone" have also been studied for their antimicrobial and antifungal activities. Omolo et al. (2011) reported on the synthesis of related compounds showing significant activity against yeasts like Cryptococcus neoformans and Candida albicans, highlighting their potential as antimicrobial agents (Omolo et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(5-bromo-2-methoxyphenyl)-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-12-6-10(7-13(9-12)20-2)16(18)14-8-11(17)4-5-15(14)21-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROEBCJFPMOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)
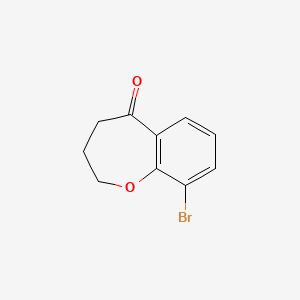
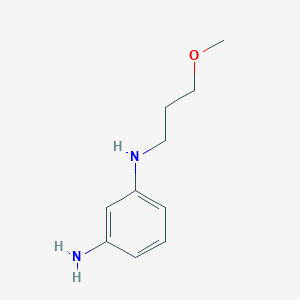
![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
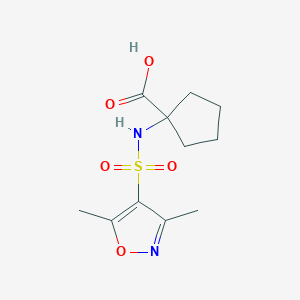
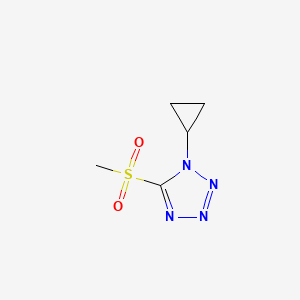
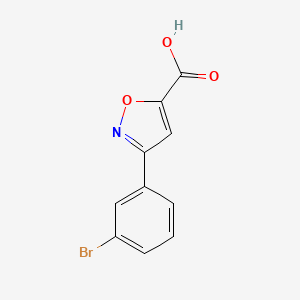
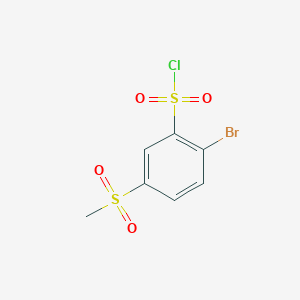
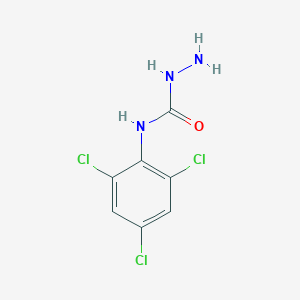
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)
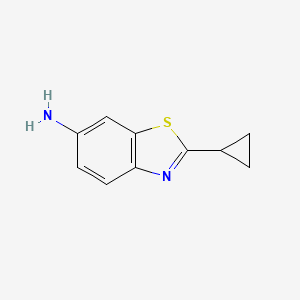
![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)
